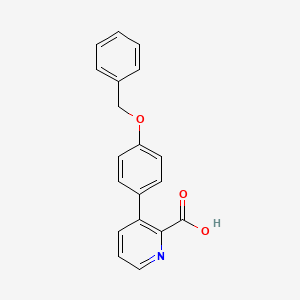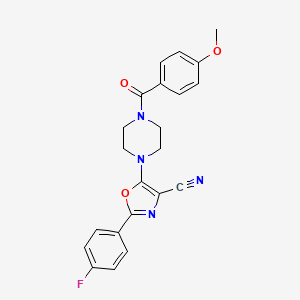
2-(4-Fluorophenyl)-5-(4-(4-methoxybenzoyl)piperazin-1-yl)oxazole-4-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Fluorophenyl)-5-(4-(4-methoxybenzoyl)piperazin-1-yl)oxazole-4-carbonitrile, also known as FPhOx, is a synthetic compound that has gained attention in recent years due to its potential applications in scientific research. This molecule belongs to the class of oxazole derivatives and has been found to exhibit promising pharmacological properties.
Applications De Recherche Scientifique
Synthesis and Characterization
One of the primary focuses of scientific research on this compound involves its synthesis and structural characterization. Researchers have developed methods for synthesizing various derivatives through condensation reactions and characterized these compounds using spectroscopic techniques and X-ray diffraction studies. For instance, the synthesis of related compounds has been explored to understand their crystal structure, providing insights into their molecular configurations and potential reactivity (Sanjeevarayappa et al., 2015). These studies are crucial for the development of compounds with specific biological activities.
Biological Activities and Applications
Research into these compounds also extends to their potential biological activities. Various derivatives have been synthesized and tested for antimicrobial activities, with some showing promising results against specific microorganisms. This indicates potential applications in developing new antimicrobial agents. For example, novel triazole derivatives were synthesized and evaluated for their antimicrobial activities, highlighting the utility of these compounds in medicinal chemistry (Bektaş et al., 2007).
Additionally, certain derivatives have been investigated for their potential use in Positron Emission Tomography (PET) imaging, demonstrating the versatility of this compound in various scientific and medical applications (Gao et al., 2012).
Antiviral and Antimicrobial Evaluation
Beyond antimicrobial activities, some derivatives have shown promising antiviral activities against specific viruses, further indicating the broad spectrum of biological activities that these compounds may possess. This suggests potential applications in antiviral therapy and the development of new treatments for viral infections. The exploration of urea and thiourea derivatives doped with febuxostat, for example, has revealed significant antiviral and antimicrobial activities, underscoring the therapeutic potential of these molecules (Reddy et al., 2013).
Fluorescent Properties and Materials Science
Some research has also delved into the fluorescent properties of related compounds, exploring their potential applications in materials science, such as fluorescent whitening agents for textiles. This highlights the compound's utility beyond biological applications and opens up possibilities in materials engineering and design (Rangnekar & Rajadhyaksha, 1986).
Propriétés
IUPAC Name |
2-(4-fluorophenyl)-5-[4-(4-methoxybenzoyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19FN4O3/c1-29-18-8-4-16(5-9-18)21(28)26-10-12-27(13-11-26)22-19(14-24)25-20(30-22)15-2-6-17(23)7-3-15/h2-9H,10-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVFMDARQORFLRP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=C(N=C(O3)C4=CC=C(C=C4)F)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19FN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Fluorophenyl)-5-[4-(4-methoxybenzoyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

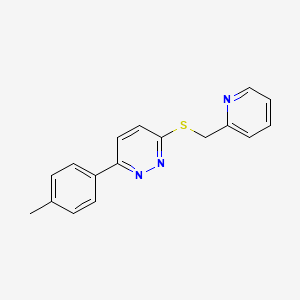
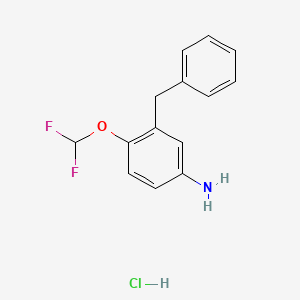
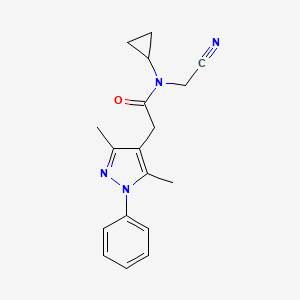
![2-(2-methoxy-4-methylphenoxy)-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)propanamide](/img/structure/B2801070.png)
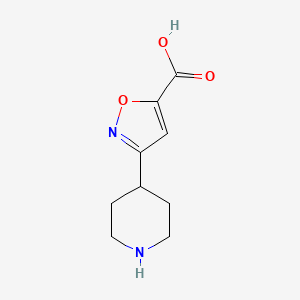
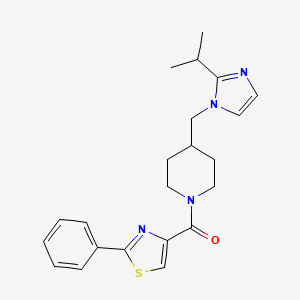
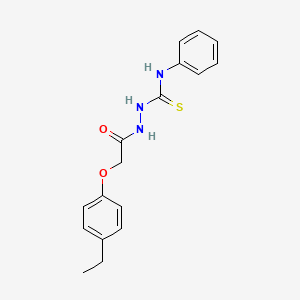

![N-(1-cyano-1-cyclopropylethyl)-2-[1-(3,4-dimethylphenyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B2801080.png)
![7-(5-fluoropyrimidin-2-yl)octahydropyrido[4,3-e][1,4]oxazepin-2(3H)-one](/img/structure/B2801082.png)
![N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-1-((4-fluorophenyl)sulfonyl)pyrrolidine-2-carboxamide](/img/structure/B2801083.png)
![2-[4-Bromo-6-(trifluoromethyl)pyridazin-3-yl]oxyethyl-trimethylsilane](/img/structure/B2801084.png)
![3-(((5-Chloropyridin-2-yl)amino)methylene)-1,5-dioxaspiro[5.5]undecane-2,4-dione](/img/structure/B2801086.png)
